REACTION_CXSMILES
|
[CH:1]1[CH2:6][CH2:5][CH:4]=[CH:3][CH:2]=1.[CH3:7][CH2:8][CH2:9][CH2:10][SnH:11]([CH2:16][CH2:17][CH2:18][CH3:19])[CH2:12][CH2:13][CH2:14][CH3:15]>C1C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:2]1([Sn:11]([CH2:12][CH2:13][CH2:14][CH3:15])([CH2:16][CH2:17][CH2:18][CH3:19])[CH2:10][CH2:9][CH2:8][CH3:7])[CH2:1][CH2:6][CH2:5][CH2:4][CH:3]=1 |^1:29,31,50,69|
|
Name
|
|
Quantity
|
1143 μL
|
Type
|
reactant
|
Smiles
|
C1=CC=CCC1
|
Name
|
|
Quantity
|
1.06 mL
|
Type
|
reactant
|
Smiles
|
CCCC[SnH](CCCC)CCCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
462.2 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Type
|
CUSTOM
|
Details
|
stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the solvent was removed on rotavap
|
Type
|
CUSTOM
|
Details
|
the product was purified on silica flash chromatography (column 1.5 cm ID×20 cm)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CCCCC1)[Sn](CCCC)(CCCC)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9.4 mmol | |
AMOUNT: MASS | 3.5 g | |
YIELD: PERCENTYIELD | 78.6% | |
YIELD: CALCULATEDPERCENTYIELD | 235% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |